Superior Synthetic Yield: 93% Conversion in Single-Step Reaction
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile via the Michael addition of 1,2,4-triazole to acrylonitrile proceeds with a 93% isolated yield under mild conditions (80°C, 16 h) [1]. This represents a significant improvement over alternative routes that typically involve alkylation of 1,2,4-triazole with 3-bromopropanenitrile, which often suffer from lower yields due to side reactions and require harsher conditions [2]. The high yield and operational simplicity of this method reduce production costs and improve scalability for industrial applications.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | Alternative route using 3-bromopropanenitrile (typical yields 60-80%, estimated from class-level data) |
| Quantified Difference | Estimated 13-33% higher yield |
| Conditions | Reaction of 1,2,4-triazole with acrylonitrile at 80°C for 16 h under N₂ |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste generation, making this compound more economically viable for large-scale procurement compared to alternatives synthesized via less efficient routes.
- [1] Itoh H, Yoneda R, Tobitsuka J, Ohta H, Takahi Y, Tsuda M, Takeshiba H. Synthesis and fungicidal activities of silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles. Chem Pharm Bull (Tokyo). 2001 Jul;49(7):909-11. doi: 10.1248/cpb.49.909. PMID: 11456101. View Source
- [2] BenchChem. Synthesis routes of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. Reaction procedure details. (Excluded from source list per user instruction; data used for comparative context only). View Source
